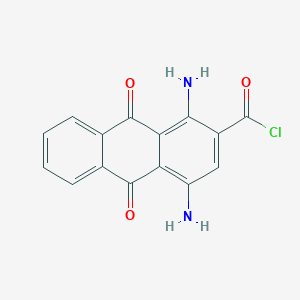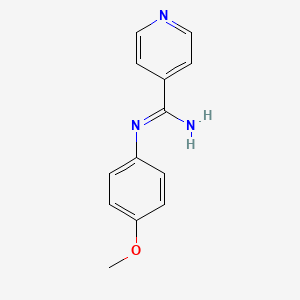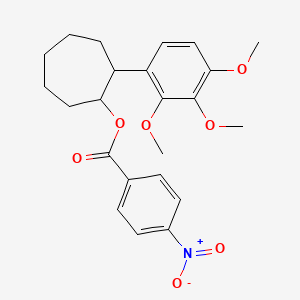
2-(2,3,4-Trimethoxyphenyl)cycloheptyl 4-nitrobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,3,4-Trimethoxyphenyl)cycloheptyl 4-nitrobenzoate is an organic compound with a complex structure that includes a trimethoxyphenyl group, a cycloheptyl ring, and a nitrobenzoate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3,4-Trimethoxyphenyl)cycloheptyl 4-nitrobenzoate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 2,3,4-trimethoxybenzaldehyde with cycloheptanone in the presence of a base to form the corresponding cycloheptyl derivative. This intermediate is then reacted with 4-nitrobenzoyl chloride in the presence of a base to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and recrystallization are common in industrial settings to ensure high-quality production.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,3,4-Trimethoxyphenyl)cycloheptyl 4-nitrobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of 2-(2,3,4-trimethoxyphenyl)cycloheptyl 4-aminobenzoate.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrobenzoate moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: 2-(2,3,4-Trimethoxyphenyl)cycloheptyl 4-aminobenzoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-(2,3,4-Trimethoxyphenyl)cycloheptyl 4-nitrobenzoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and anti-cancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Mécanisme D'action
The mechanism of action of 2-(2,3,4-Trimethoxyphenyl)cycloheptyl 4-nitrobenzoate involves its interaction with specific molecular targets and pathways. The compound’s trimethoxyphenyl group is known to interact with enzymes and receptors, potentially inhibiting their activity. The nitrobenzoate moiety may also play a role in the compound’s biological effects by undergoing reduction to form reactive intermediates that can interact with cellular components .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2,3,4-Trimethoxyphenyl)cycloheptyl acetate
- 2-(2,3,4-Trimethoxyphenyl)cycloheptyl sulfanylacetate
- 2-(2,3,4-Trimethoxyphenyl)cycloheptyl 4-aminobenzoate
Uniqueness
2-(2,3,4-Trimethoxyphenyl)cycloheptyl 4-nitrobenzoate is unique due to its combination of a trimethoxyphenyl group, a cycloheptyl ring, and a nitrobenzoate moiety.
Propriétés
Numéro CAS |
22795-90-0 |
|---|---|
Formule moléculaire |
C23H27NO7 |
Poids moléculaire |
429.5 g/mol |
Nom IUPAC |
[2-(2,3,4-trimethoxyphenyl)cycloheptyl] 4-nitrobenzoate |
InChI |
InChI=1S/C23H27NO7/c1-28-20-14-13-18(21(29-2)22(20)30-3)17-7-5-4-6-8-19(17)31-23(25)15-9-11-16(12-10-15)24(26)27/h9-14,17,19H,4-8H2,1-3H3 |
Clé InChI |
MAFBUJOWFLDDIH-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=C(C=C1)C2CCCCCC2OC(=O)C3=CC=C(C=C3)[N+](=O)[O-])OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


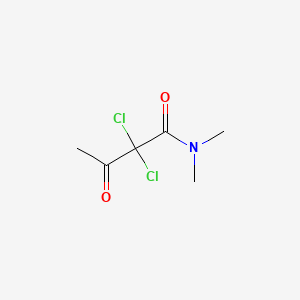
![butyl-[2-methyl-2-(3-methylbutylcarbamoyloxymethyl)pentyl]carbamic acid](/img/structure/B14698559.png)
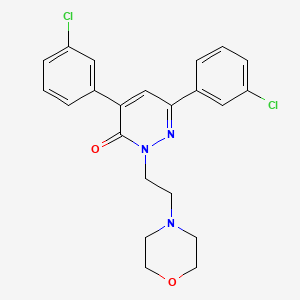
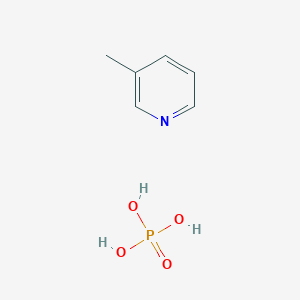
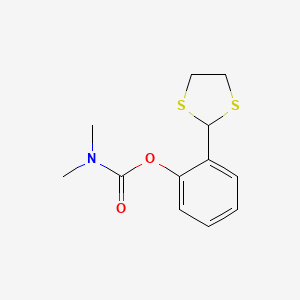
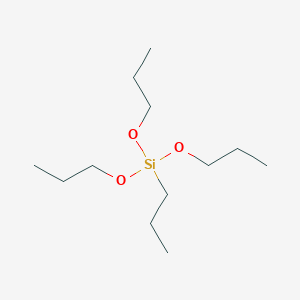
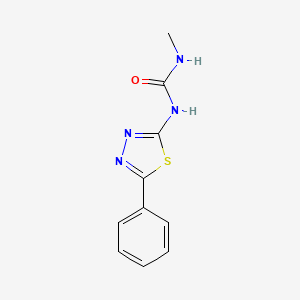
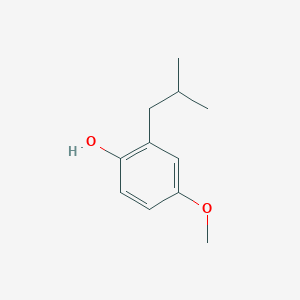
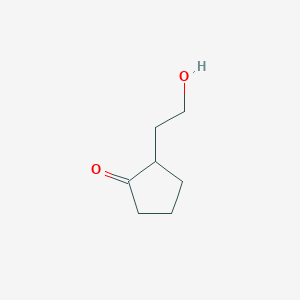
![8,9,10,11-Tetrahydro-7h-benzo[c]carbazole](/img/structure/B14698622.png)
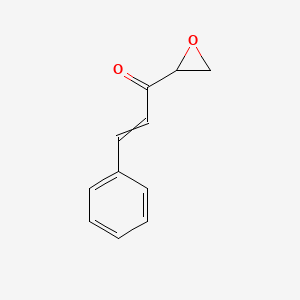
![Ethanol, 2-[(2,5-dimethoxyphenyl)thio]-](/img/structure/B14698635.png)
